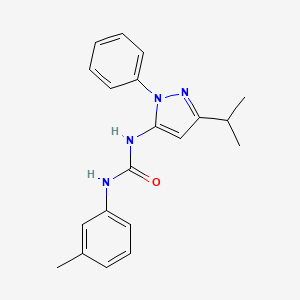

1-(3-Isopropyl-1-phenyl-1H-pyrazol-5-yl)-3-m-tolylurea

Description

VU0468554 is a selective inhibitor of cardiac G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating the electrical activity of the heart and brain. Enhanced activity of GIRK channels has been implicated in the pathogenesis of supraventricular arrhythmias, including atrial fibrillation.

Properties

Molecular Formula |

C20H22N4O |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-(2-phenyl-5-propan-2-ylpyrazol-3-yl)urea |

InChI |

InChI=1S/C20H22N4O/c1-14(2)18-13-19(24(23-18)17-10-5-4-6-11-17)22-20(25)21-16-9-7-8-15(3)12-16/h4-14H,1-3H3,(H2,21,22,25) |

InChI Key |

AMCGZCKPUGVFCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC(=NN2C3=CC=CC=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0468554 involves multiple steps, starting with the preparation of key intermediates. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. These steps may include various organic reactions such as alkylation, acylation, and coupling reactions.

Industrial Production Methods: Industrial production of VU0468554 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions: VU0468554 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include various derivatives of VU0468554, which may have different pharmacological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, VU0468554 is used as a tool to study the function of GIRK channels and their role in cardiac and neuronal excitability.

Biology: In biological research, VU0468554 helps in understanding the mechanisms of arrhythmias and developing potential therapeutic interventions.

Medicine: In medicine, VU0468554 is being investigated for its potential use in treating supraventricular arrhythmias, including atrial fibrillation.

Industry: In the pharmaceutical industry, VU0468554 serves as a lead compound for the development of new drugs targeting GIRK channels.

Mechanism of Action

VU0468554 exerts its effects by selectively inhibiting GIRK channels. This inhibition reduces the inward rectifying potassium current, which in turn affects the electrical activity of the heart and brain. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway.

Comparison with Similar Compounds

Conclusion

VU0468554 is a promising compound with significant potential in scientific research and medical applications. Its selective inhibition of GIRK channels makes it a valuable tool for studying cardiac and neuronal excitability and developing new therapeutic interventions for arrhythmias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.